Etioporphyrin iii

概要

説明

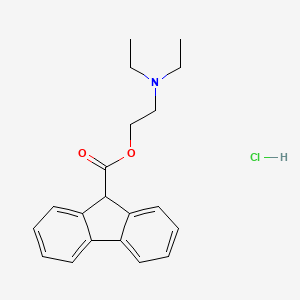

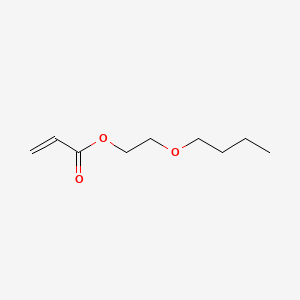

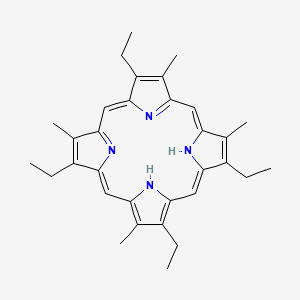

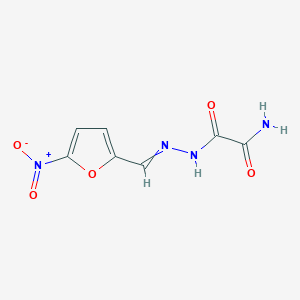

Etioporphyrin III is a type of porphyrin, which are heterocyclic macrocycle organic compounds composed of four modified pyrrole subunits interconnected at their carbon atoms via methine bridges. Porphyrins are significant in nature, serving as enzymatic cofactors, electron and exciton shuffles, photoactive dyes, and signaling substances . This compound, specifically, is a synthetic analog of naturally occurring petroporphyrins, which are components of fossil fuels .

準備方法

The synthesis of etioporphyrin III can be achieved through various methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . Another method includes the condensation of tripyrranes with 2,5-diformylpyrroles . Industrial production methods often involve the use of natural raw materials and specific reaction conditions to yield the desired porphyrin compounds .

化学反応の分析

Etioporphyrin III undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, trifluoroacetic acid, perchloric acid, and hydroiodic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can lead to the formation of chlorins and bacteriochlorins, which retain the aromaticity of the conjugated 18 π-electron system .

科学的研究の応用

Etioporphyrin III has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactivity of porphyrins . In biology and medicine, this compound and its derivatives are used in photodynamic therapy for cancer treatment due to their ability to generate singlet oxygen, which exerts cytotoxic action on malignant tissues . In industry, this compound is used in the development of functional materials, such as artificial photosynthesis systems, molecular electronics, sensors, non-linear optics, and solar cells .

作用機序

The mechanism of action of etioporphyrin III involves its ability to act as a photosensitizer, especially in the production of highly reactive singlet oxygen. This property is utilized in photodynamic therapy, where the compound is selectively localized in tumor cells and, upon activation by light, generates singlet oxygen that induces cytotoxic effects . The molecular targets and pathways involved in this process include the interaction of this compound with cellular components, leading to oxidative damage and cell death.

類似化合物との比較

Etioporphyrin III can be compared with other similar compounds, such as protoporphyrin, hematoporphyrin, and chlorophylls. These compounds share the common tetrapyrrolic macrocyclic structure but differ in their peripheral substituents and metal coordination . For instance, protoporphyrin has vinyl and methyl groups, while this compound has ethyl and methyl groups at the β positions of each pyrrole . The unique structural features of this compound contribute to its specific properties and applications.

特性

IUPAC Name |

3,7,12,17-tetraethyl-2,8,13,18-tetramethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h13-16,34,36H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGZCJUYXLGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CC)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-34-4, 531-16-8 | |

| Record name | Etioporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026608344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etioporphyrin iii | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETIOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWM7PVC95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[3-Methyl-4-(5-nitrothiazol-2-ylazo)phenylimino]bisethanol](/img/structure/B1605900.png)

![6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1605908.png)